molecular formula C13H15N3O2S B185274 Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 40745-03-7

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B185274
CAS RN: 40745-03-7
M. Wt: 277.34 g/mol
InChI Key: DIVZUHGDJFOJDA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate, also known as EAMTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EAMTP is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate has been determined, which is crucial for understanding its chemical behavior and interactions . This information is vital for researchers who are looking to modify the compound for various applications, such as drug design or material science.

Drug Design and Pharmaceutical Applications

This compound belongs to the class of sulfur-containing pyrazoles, which are of significant interest in medicinal chemistry . These compounds are often used as the foundational elements for designing drug-like compounds with multiple biological activities. They can be modified to enhance their properties or to create new compounds with desired biological effects.

Antimicrobial Activity

Thiophene derivatives, which are structurally related to ethyl 5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylate, have shown antimicrobial properties . This suggests potential applications of the compound in developing new antimicrobial agents, which is a field of high importance given the rise of antibiotic-resistant strains.

Analgesic and Anti-inflammatory Properties

Compounds similar to ethyl 5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylate have been reported to exhibit analgesic and anti-inflammatory activities . This opens up research opportunities for this compound in the development of new pain relief medications or anti-inflammatory drugs.

Antitumor and Anticancer Research

Thiophene derivatives are also known for their antitumor activities . By studying the compound’s interaction with various biological targets, researchers can explore its potential use in cancer treatment, either as a standalone therapeutic agent or as a part of combination therapies.

Material Science Applications

Beyond biomedical applications, such compounds have been utilized in material science, for instance, in the fabrication of light-emitting diodes (LEDs) . The compound’s structural properties could be harnessed for developing new materials with specific optical characteristics.

Catalysis and Green Chemistry

The sulfur-containing pyrazoles are being explored for their use in catalysis and green chemistry practices . The compound’s unique structure may provide advantages in catalytic processes, contributing to more sustainable and environmentally friendly chemical reactions.

Synthesis of Heterocyclic Compounds

Finally, ethyl 5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylate can be used as a precursor for the synthesis of a wide range of heterocyclic compounds . These compounds have diverse applications across different fields of chemistry and pharmacology.

properties

IUPAC Name

ethyl 5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-3-18-13(17)10-11(14)16(15-12(10)19-2)9-7-5-4-6-8-9/h4-8H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVZUHGDJFOJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1SC)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409307
Record name Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate

CAS RN

40745-03-7
Record name Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-cyano-3,3-bis-methylsulfanyl-acrylic acid ethyl ester (5.00 g, 23.0 mmol) in dry ethanol (100 mL) is added phenylhydrazine (2.28 mL, 23.0 mmol). The reaction mixture is heated to reflux for 2 h before removal of the solvent. The resulting solid is recrystallized from EtOH (20 mL) to provide 5-amino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester as a white solid product; HPLC-MS calculated for C13H15N3O2S (M+H+) 278.1, found 278.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.28 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate

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